molecular formula C12H14O3 B6162046 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid CAS No. 1784790-08-4

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

Cat. No.: B6162046
CAS No.: 1784790-08-4
M. Wt: 206.2
InChI Key:
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Description

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are a group of compounds that consist of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at the 2-position and a carboxylic acid group at the 7-position of the benzopyran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with salicylic acid derivatives in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzopyran ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol: A similar compound with hydroxyl groups at positions 4, 5, and 7.

    2,2-dimethyl-3,4-dihydro-2H-1-benzopyran: Lacks the carboxylic acid group at position 7.

Uniqueness

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is unique due to the presence of the carboxylic acid group at the 7-position, which imparts distinct chemical and biological properties

Properties

CAS No.

1784790-08-4

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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